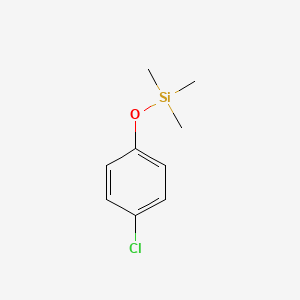
Silane, (4-chlorophenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chlorophenol, trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of 4-chlorophenol where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (4-chlorophenoxy)trimethyl- can be synthesized through the reaction of 4-chlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
4-chlorophenol+trimethylchlorosilane→Silane, (4-chlorophenoxy)trimethyl-+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorophenoxy)trimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
4-Chlorophenol: Formed through hydrolysis.
Trimethylsilanol: Formed as a byproduct in hydrolysis reactions.
Substituted Phenols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Silane, (4-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in preventing unwanted reactions at the phenolic hydroxyl group.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (4-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions. This property is exploited in organic synthesis to protect reactive hydroxyl groups temporarily.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol, trimethylsilyl ether: Another name for Silane, (4-chlorophenoxy)trimethyl-.
4-Chloro-1-trimethylsilyloxybenzene: A similar compound with slight structural variations.
Phenol, 4-chloro, TMS: Another derivative of 4-chlorophenol with a trimethylsilyl group.
Uniqueness
Silane, (4-chlorophenoxy)trimethyl- is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.
Properties
CAS No. |
17005-59-3 |
|---|---|
Molecular Formula |
C9H13ClOSi |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
(4-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
CJDREQROIGYMMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















